N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including an imidazothiazole ring and a naphthyridine ring .
Synthesis Analysis
While the exact synthesis of this compound is not available, related compounds such as 2,3-dihydroimidazo[2,1-b]thiazoles have been synthesized for anticancer evaluation . The synthesis typically involves the reaction of appropriate precursors under specific conditions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazothiazole ring attached to a phenyl ring, which is further connected to a naphthyridine ring via a carboxamide linkage .
科学研究应用
Synthesis and Cytotoxic Activity
Research has shown that derivatives related to this compound exhibit potent cytotoxicity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds with similar structural features, demonstrated significant growth inhibitory properties against murine leukemia and lung carcinoma, with some compounds achieving curative effects against colon tumors in mice at low doses (Deady et al., 2005). These findings highlight the potential of such compounds in cancer therapy, emphasizing their synthesis and evaluation against various cancer models.
Anticancer Evaluation
Further studies extended the synthesis and evaluation of similar compounds for their anticancer properties. For example, the synthesis, characterization, and in vitro anticancer evaluation of derivatives involving 1H-benzimidazole and 1,3,4-oxadiazole structures were carried out, showing moderate activity against breast cancer cell lines (Salahuddin et al., 2014). These efforts contribute to the understanding of how structural modifications influence the biological activities of these compounds.
Analgesic and Anti-inflammatory Activity
Compounds within the same structural family have also been evaluated for their analgesic and anti-inflammatory activities. Notably, novel derivatives showing potent analgesic or anti-inflammatory activity without inducing acute gastrointestinal damage in animal models were identified (Roma et al., 2010). This suggests a potential therapeutic application for managing pain and inflammation with reduced side effects.
Antimicrobial Activities
Additionally, some derivatives exhibited antimicrobial activities, offering a new avenue for developing antibacterial agents. The synthesis and antimicrobial activity studies of heterocyclic condensed 1,8-naphthyridine derivatives showed promising results against gram-negative and gram-positive bacteria, indicating the utility of these compounds in addressing bacterial infections (Suzuki, 1980).
属性
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-3-27-12-18(20(29)17-9-4-14(2)24-21(17)27)22(30)25-16-7-5-15(6-8-16)19-13-28-10-11-31-23(28)26-19/h4-9,12-13H,3,10-11H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNUIHGGLNODPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。